
Oxazole-4-carbaldehyde
Overview
Description
Oxazole-4-carbaldehyde (CAS: 118994-84-6) is a heterocyclic aldehyde with the molecular formula C₄H₃NO₂ and a molecular weight of 97.07 g/mol . It serves as a versatile building block in organic synthesis, particularly for constructing Schiff bases, pharmaceuticals, and agrochemicals. Key applications include its use in synthesizing chitosan derivatives for antimicrobial studies and as a precursor in copper-catalyzed alkene aminooxygenation reactions . Safety data indicate it is hazardous (GHS07: Harmful if swallowed, causes skin/eye irritation) and requires careful handling under ventilated conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazole-4-carbaldehyde can be synthesized through various methods. One common approach is the van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions . This method is favored for its efficiency and the ability to produce a wide range of oxazole derivatives.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes used in laboratory settings but on a larger scale. The van Leusen oxazole synthesis remains a popular choice due to its scalability and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazole-4-carboxylic acid.
Reduction: Reduction of this compound can yield oxazole-4-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazole-4-carboxylic acid.
Reduction: Oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Oxazole derivatives, including oxazole-4-carbaldehyde, have been extensively studied for their anticancer activities. Research indicates that these compounds can target various biological pathways involved in cancer progression:
- G-Quadruplex Stabilization : Oxazole derivatives have shown potential in stabilizing G-quadruplex structures in DNA, which can inhibit cancer cell proliferation. A study demonstrated that ligands derived from this compound exhibited strong binding affinity to G-quadruplexes, suggesting their use in anticancer drug development .
- Inhibition of Enzymatic Activity : Compounds based on this compound have been reported to inhibit key enzymes such as DNA topoisomerases and STAT3, which are crucial for cancer cell survival and proliferation. For instance, a series of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes were synthesized and evaluated for their inhibitory effects on these targets .
Synthesis of Organic Molecules
Van Leusen Reaction
The van Leusen reaction is a prominent method for synthesizing oxazoles, including those containing this compound. This reaction involves the condensation of isocyanides with aldehydes or ketones to form oxazoles:
Substrate | Product | Yield (%) |
---|---|---|
TosMIC + Aldehyde | Oxazole Derivative | 61 - 90 |
α,β-unsaturated Aldehyde + TosMIC | Naphthoxazoles | Good yield |
Various Aldehydes + TosMIC | Diverse Oxazoles | High yield |
This method has been optimized for eco-friendliness and efficiency, allowing the use of ionic liquids as solvents that can be recycled.
Material Science Applications
Fluorescent Materials
Research has shown that oxazole derivatives exhibit interesting fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of π-conjugated systems into oxazole structures has resulted in enhanced fluorescence:
- Fluorescent Studies : A study highlighted that C3-symmetric oxazoles containing furan moieties displayed stronger fluorescence compared to thiophene-substituted compounds. This property can be exploited in developing new materials for optoelectronic applications .
Case Study 1: Antifungal Activity
A series of oxazole derivatives were synthesized from this compound and evaluated for antifungal activity against various plant pathogens. The results indicated that several compounds exhibited significant antifungal properties, with some being identified as promising candidates for further development .
Case Study 2: Radiolabeling Applications
This compound has also been utilized in radiolabeling studies where derivatives were subjected to copper-mediated oxidative reactions to incorporate fluorine isotopes. This approach has potential applications in PET imaging for cancer diagnostics .
Mechanism of Action
The mechanism of action of oxazole-4-carbaldehyde and its derivatives often involves interactions with biological targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to their therapeutic effects. For example, oxazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antibacterial agents .
Comparison with Similar Compounds
Oxazole-4-carbaldehyde derivatives vary in substituents and fused rings, significantly altering their physical, spectral, and reactive properties. Below is a detailed comparison:
Substituted Oxazole-4-carbaldehydes
Table 1: Structural and Physical Properties
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl at C5) increase melting points (e.g., 3g: 133–134°C vs. 3h: 110–111°C) due to enhanced intermolecular interactions .
- Reactivity : this compound (unsubstituted) shows lower purity in coupling reactions compared to substituted variants, likely due to steric or electronic factors affecting reaction pathways .
- Spectral Shifts : The aldehyde proton (δ ~9.94–10.0 in ¹H NMR) is consistent across derivatives, while aryl substituents alter aromatic proton signals (e.g., δ 7.17–7.22 for 4-F-phenyl in 3g) .
Fused-Ring Derivatives
Table 2: Fused-Ring Oxazolecarbaldehydes
Key Observations:
Biological Activity
Oxazole-4-carbaldehyde, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The oxazole ring is a five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound features an aldehyde functional group at the 4-position, which significantly influences its reactivity and biological activity. The presence of these heteroatoms allows for various interactions with biological targets, such as enzymes and receptors, enhancing its potential therapeutic applications.
Synthesis of this compound
Several synthetic routes have been developed for the preparation of oxazole derivatives, including this compound. Common methods include:
- Condensation Reactions : The reaction of aldehydes with urea or thiourea under acidic conditions can yield oxazole derivatives, including 4-carbaldehyde.
- Van Leusen Oxazole Synthesis : This method involves the reaction of α-halo ketones with nitriles to form oxazoles, providing a pathway to synthesize various substituted oxazoles .
Biological Activities
This compound exhibits a range of biological activities, which are summarized in the following table:
Activity | Description |
---|---|
Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. |
Antitumor | Shows potential in inhibiting cancer cell proliferation in various studies. |
Anti-inflammatory | Demonstrates significant anti-inflammatory effects in experimental models. |
Antidiabetic | Compounds derived from oxazole structures have been linked to improved glucose metabolism. |
Antiviral | Potential activity against viral infections, although specific studies on this compound are limited. |
Structure-Activity Relationship (SAR)
The biological activity of oxazole derivatives is closely related to their structural features. Key findings from SAR studies indicate:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the oxazole ring can enhance or diminish biological activity.
- Positioning of Functional Groups : The positioning of substituents (e.g., at C-2 or C-5) significantly affects the compound's interaction with biological targets .
For example, studies have shown that certain substitutions at the 2 and 5 positions can lead to improved antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Case Studies
-
Antimicrobial Activity : A series of oxazole derivatives were synthesized and evaluated for their antimicrobial potential. The compound with a specific substitution pattern showed significant inhibition zones against E. coli and S. aureus, comparable to standard antibiotics .
Compound Inhibition Zone (mm) 24 30 25 28 Ampicillin 36 - Antitumor Activity : In vitro studies demonstrated that certain oxazole derivatives could inhibit the growth of cancer cell lines, suggesting potential applications in cancer therapy. The mechanism was linked to apoptosis induction in tumor cells .
- Anti-inflammatory Effects : Research indicated that oxazole derivatives could reduce inflammation markers in animal models, highlighting their therapeutic potential for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing and functionalizing Oxazole-4-carbaldehyde in heterocyclic chemistry?
- Methodological Answer : this compound is typically synthesized via condensation reactions or oxidation of oxazole derivatives. For example, it can be synthesized using NaH and triethyl phosphite in THF to form allyl methoxycarbamate derivatives . Key steps include:
Reagent Preparation : Use anhydrous conditions to avoid side reactions.
Reaction Monitoring : Employ TLC or HPLC to track reaction progress.
Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) yields high-purity products .
- Table 1 : Synthetic Routes and Yields
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Allyl Carbamate Synthesis | NaH, THF, triethyl phosphite | 65-75 |
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment. Dispose of waste in sealed containers .
- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
Q. How should researchers design an initial experiment to investigate the reactivity of this compound?
- Methodological Answer :
Define Variables :
Control Parameters : Maintain anhydrous conditions and inert atmosphere (e.g., N₂) for reproducibility.
Pilot Trials : Conduct small-scale reactions (e.g., 0.1 mmol) to optimize conditions before scaling up .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in [3+2] cycloaddition reactions?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs) and transition states.
- Kinetic Studies : Monitor reaction intermediates via NMR or mass spectrometry to identify rate-determining steps .
- Table 2 : Key Mechanistic Parameters
Parameter | Technique | Insight |
---|---|---|
Activation Energy | DFT Calculations | LUMO of oxazole directs attack |
Intermediate Stability | NMR Spectroscopy | Stabilized by resonance effects |
Q. How can researchers resolve contradictory data in the catalytic applications of this compound?
- Methodological Answer :
Error Analysis : Quantify uncertainties in instrumentation (e.g., ±2% for HPLC yields).
Cross-Validation : Compare results with alternative methods (e.g., GC-MS vs. NMR).
Contextual Review : Reconcile discrepancies by revisiting reaction conditions (e.g., solvent polarity, moisture levels) .
Q. What computational approaches are effective in predicting the reactivity of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects using OPLS-AA force fields.
- Docking Studies : Assess binding affinities in medicinal chemistry applications (e.g., AutoDock Vina).
- SAR Analysis : Correlate electronic properties (Hammett σ constants) with biological activity .
Q. How can structure-property relationships guide the design of this compound-based sensors?
- Methodological Answer :
Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to enhance fluorescence quenching.
Spectroscopic Characterization : Use UV-Vis and fluorescence spectroscopy to assess Stokes shifts and quantum yields.
Cross-Platform Testing : Validate sensor performance in diverse matrices (e.g., aqueous vs. organic) .
Q. Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing experimental data involving this compound?
- Methodological Answer :
- Descriptive Statistics : Calculate mean ± SD for triplicate experiments.
- Hypothesis Testing : Apply t-tests or ANOVA to compare catalytic efficiencies.
- Graphical Tools : Use OriginLab or Python (Matplotlib) for error-bar plots and Arrhenius kinetics .
Q. How can researchers ensure reproducibility in this compound syntheses?
- Methodological Answer :
Properties
IUPAC Name |
1,3-oxazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-1-4-2-7-3-5-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWIIXBEPINWPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558429 | |
Record name | 1,3-Oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118994-84-6 | |
Record name | 1,3-Oxazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxazolecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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